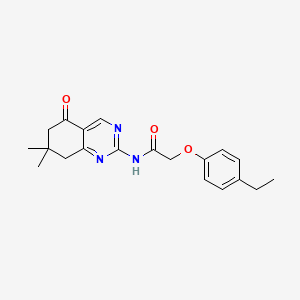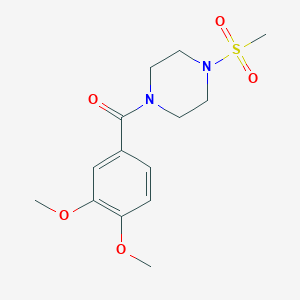
4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide and related derivatives involves condensation reactions between benzenesulfonylhydrazine and appropriate aldehydes. These processes yield compounds crystallizing in specific solvents, characterized through spectroscopic techniques such as FTIR, NMR (1H, 13C), and sometimes mass spectrometry for structural confirmation (Hussain et al., 2017), (Wu, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction methods, revealing the spatial arrangements and confirming the E-configuration around the C=N bond. The dihedral angles between benzene rings and the presence of hydrogen bonds and π-π interactions contribute to the stability and crystalline structure of these compounds (Salian, Foro, & Gowda, 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions based on their functional groups, leading to the formation of different derivatives with potential applications. The presence of the benzenesulfonohydrazide moiety allows for further functionalization and the synthesis of complexes with metals or other organic compounds, which can be used in sensor development and other applications (Hussain et al., 2020).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hirshfeld Surface Analysis
Research has been conducted to understand the crystal structure and Hirshfeld surface analysis of compounds similar to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide. Studies have explored the effects of substituents on structural parameters and supramolecular features, revealing insights into intermolecular interactions and contributions to the Hirshfeld surface from various atom-atom contacts. For example, Salian, Foro, and Gowda (2018) investigated the crystal structures of p-substituted compounds, highlighting differences in Hirshfeld surface contributions between 4-chloro and 4-nitro-substituted compounds (Salian, Foro, & Gowda, 2018).
Medicinal Applications
Although direct medicinal applications of 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide are not explicitly documented in the searched papers, related compounds have been studied for their potential medicinal properties. For instance, derivatives have been investigated for their anti-ulcer activity and as carbonic anhydrase inhibitors, suggesting a potential for similar compounds to have therapeutic uses. Gwaram et al. (2012) synthesized a Schiff base closely related to the compound and demonstrated its significant anti-ulcer activity in rats, indicating potential medicinal applications for structurally similar compounds (Gwaram et al., 2012).
Sensor Development
Another significant application of compounds akin to 4-chloro-N'-(2-propoxybenzylidene)benzenesulfonohydrazide is in sensor development, particularly for detecting environmental pollutants or specific ions. Hussain et al. (2020) prepared a novel derivative and demonstrated its application as a sensor for chromium ion detection in environmental samples. This study showcases the potential utility of similar compounds in environmental monitoring and pollution control (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-(2-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-11-22-16-6-4-3-5-13(16)12-18-19-23(20,21)15-9-7-14(17)8-10-15/h3-10,12,19H,2,11H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNSGNNHYVSCA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(2-propoxyphenyl)methylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)
![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
